molecular formula C23H44N2O8 B14098982 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B14098982
M. Wt: 476.6 g/mol
InChI Key: UWVQQISAJNIKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a trans-cyclooctene (TCO) group and a free amine end group, making it highly reactive and suitable for bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TCO-PEG6-amine is synthesized through a multi-step process involving the conjugation of a TCO moiety with a polyethylene glycol (PEG) chain terminated with an amine group. The synthesis typically involves the following steps:

    Activation of the PEG chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.

    Conjugation with TCO: The activated PEG chain is then reacted with a TCO derivative under mild conditions to form the TCO-PEG intermediate.

    Introduction of the amine group:

Industrial Production Methods

Industrial production of TCO-PEG6-amine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk activation of PEG: Large quantities of PEG are activated using NHS ester or other suitable reagents.

    Conjugation in large reactors: The activated PEG is reacted with TCO derivatives in large reactors to ensure uniformity and high yield.

    Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

TCO-PEG6-amine undergoes several types of chemical reactions, including:

    Substitution reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as NHS esters and carboxylic acids.

    Click chemistry: The TCO group undergoes inverse-electron demand Diels-Alder cycloaddition with tetrazines, a highly selective and fast bioorthogonal reaction

Common Reagents and Conditions

    NHS esters: Used for activating carboxylic acids to form amide bonds with the amine group.

    Tetrazines: React with the TCO group under mild conditions to form stable adducts

Major Products Formed

    Amide bonds: Formed through the reaction of the amine group with activated carboxylic acids.

    Stable adducts: Formed through the reaction of the TCO group with tetrazines

Scientific Research Applications

TCO-PEG6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.

    Biology: Facilitates bioconjugation and labeling of biomolecules, aiding in the study of biological processes.

    Medicine: Used in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

    Industry: Employed in the preparation of functionalized nanoparticles and liposomes for various applications .

Mechanism of Action

TCO-PEG6-amine exerts its effects through the following mechanisms:

    Bioconjugation: The amine group reacts with electrophiles to form stable covalent bonds, enabling the conjugation of biomolecules.

    Click chemistry: The TCO group undergoes rapid and selective cycloaddition with tetrazines, facilitating the labeling and linking of biomolecules

Comparison with Similar Compounds

Similar Compounds

    TCO-PEG4-amine: A shorter PEG linker with similar reactivity and applications.

    TCO-PEG8-amine: A longer PEG linker offering increased flexibility and solubility

Uniqueness

TCO-PEG6-amine offers a balanced length of the PEG chain, providing optimal solubility, flexibility, and reactivity for various applications. Its unique combination of TCO and amine groups makes it highly versatile for bioconjugation and click chemistry .

Properties

Molecular Formula

C23H44N2O8

Molecular Weight

476.6 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26)

InChI Key

UWVQQISAJNIKQB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.